(R)-(1-甲基哌啶-3-基)甲醇

描述

Methanol, also known as methyl alcohol, is a simple alcohol with the chemical formula CH3OH. It is a colorless, volatile liquid at room temperature and is used in a variety of industrial applications, including as a solvent, antifreeze, and fuel .

Synthesis Analysis

Methanol can be synthesized from a variety of sources, including natural gas and biomass . The process typically involves the conversion of these feedstocks into synthesis gas (or syngas), which is a mixture of carbon monoxide and hydrogen. This syngas is then reacted over a catalyst to produce methanol .

Molecular Structure Analysis

Methanol is a simple molecule consisting of a single carbon atom bonded to three hydrogen atoms and one hydroxyl (OH) group . The presence of the hydroxyl group gives methanol its characteristic properties as an alcohol.

Chemical Reactions Analysis

Methanol can undergo a variety of chemical reactions. For example, it can be oxidized to produce formaldehyde, which is an important industrial chemical . Methanol can also be used as a hydrogen source in fuel cells .

Physical And Chemical Properties Analysis

Methanol is a colorless, volatile liquid at room temperature. It has a boiling point of 64.7 degrees Celsius and a melting point of -97.6 degrees Celsius . Methanol is miscible with water and many organic solvents .

科学研究应用

甲醇燃料的生产和利用

®-(1-甲基哌啶-3-基)甲醇:在甲醇的生产中发挥作用,甲醇是一种用途广泛的燃料,具有重大的环境效益。原因如下:

甲醇作为清洁能源来源:甲醇是一种简单的分子,可用于储能,可由生物质生产。生物甲醇来源于木质纤维素生物质,与化石燃料相比,可将氮氧化物排放量降低高达 80%,二氧化碳排放量降低高达 95%,并消除硫氧化物排放。 它是清洁能源的有希望的替代品 .

补充燃料:生物甲醇可以与柴油、天然气和二甲醚混合。 这种组合可以提高燃油经济性、热效率并减少温室气体排放 .

用于各种应用的可再生甲醇

可再生甲醇,包括® -1-甲基-3-(羟甲基)哌啶的衍生物,在燃料生产之外还有其他应用:

- 直接甲醇燃料电池 (DMFC):甲醇可以直接用于燃料电池发电。 应用包括交通运输(汽车、公共汽车、卡车、火车)、便携式设备(笔记本电脑、智能手机)、固定电源、备用系统、军事、海洋和航空航天设备 .

抗癌特性

哌啶衍生物,包括® -1-甲基-3-(羟甲基)哌啶,表现出潜在的抗癌作用:

乳腺癌:胡椒碱(一种衍生物)对乳腺癌表现出治疗潜力。 它抑制细胞迁移并促进细胞周期停滞,影响 STAT-3 和 NF-κB 等关键信号通路 .

药理学意义

胡椒碱和哌啶都具有药理学意义:

有机合成中的构建块

哌啶环的多功能反应性使其衍生物可以作为合成各种有机化合物的构建块 .

其他治疗应用

哌啶衍生物在抗病毒、抗疟疾、抗菌、抗真菌、抗高血压、止痛、抗炎、抗阿尔茨海默病和抗精神病药物中得到应用 .

总之,®-(1-甲基哌啶-3-基)甲醇在清洁能源生产到癌症研究和药物应用等各个领域都很有前景。其独特的性质使其成为科学探索的令人兴奋的化合物。 🌟

安全和危害

未来方向

属性

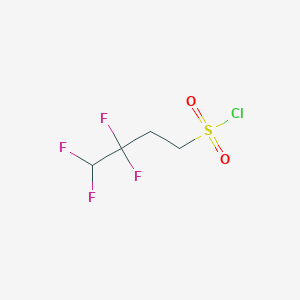

IUPAC Name |

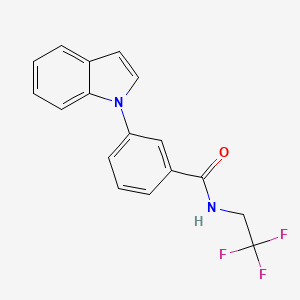

[(3R)-1-methylpiperidin-3-yl]methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO/c1-8-4-2-3-7(5-8)6-9/h7,9H,2-6H2,1H3/t7-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGXQXVDTGJCQHR-SSDOTTSWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCC(C1)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCC[C@H](C1)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-Methyl-1-(8-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methanamine dihydrochloride](/img/structure/B2420563.png)

![2-Methyl-7-(prop-2-enoyl)-octahydroimidazolidino[1,5-a]piperazine-1,3-dione](/img/structure/B2420568.png)

![N-[5-acetyl-1-(2,4-dichlorobenzyl)-6-methyl-2-oxo-1,2-dihydro-3-pyridinyl]-3-chlorobenzenecarboxamide](/img/structure/B2420572.png)

![2-(4-Chlorophenyl)-7,7-dimethyl-6,8-dihydroimidazo[2,1-b][1,3]benzothiazol-5-one](/img/structure/B2420574.png)

![N-benzyl-2-(ethylthio)-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2420575.png)

![N-(3-methoxybenzyl)-2-pyridin-4-yl[1,2,4]triazolo[1,5-c]quinazolin-5-amine](/img/structure/B2420576.png)

![2-{[4-(Methylsulfanyl)-3-nitrophenyl]formamido}acetic acid](/img/structure/B2420578.png)